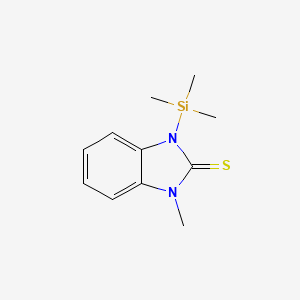
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of benzimidazole derivatives with trimethylsilyl reagents. One common method is the reaction of 1-methylbenzimidazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products
Substitution: Products include various substituted benzimidazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzimidazole core can interact with nucleic acids and enzymes, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylbenzimidazole: Lacks the trimethylsilyl group, making it less lipophilic.
Trimethylsilylbenzimidazole: Similar structure but without the methyl group on the benzimidazole core.
Benzimidazole-2-thione: Lacks both the methyl and trimethylsilyl groups.
Uniqueness
1-Methyl-3-(trimethylsilyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
91152-60-2 |
|---|---|
Molekularformel |
C11H16N2SSi |
Molekulargewicht |
236.41 g/mol |
IUPAC-Name |
1-methyl-3-trimethylsilylbenzimidazole-2-thione |
InChI |
InChI=1S/C11H16N2SSi/c1-12-9-7-5-6-8-10(9)13(11(12)14)15(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
ZJRSQVTXSPKZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N(C1=S)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


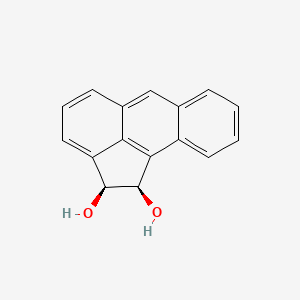
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
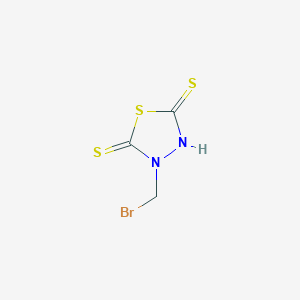
![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
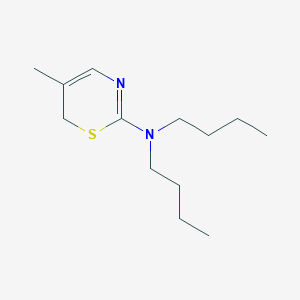

![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)

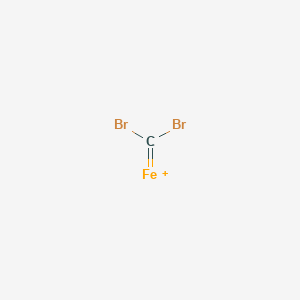
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)

![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
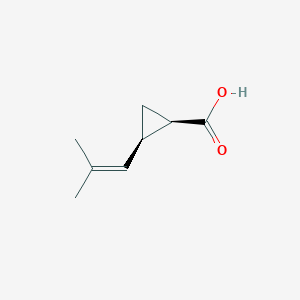
![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
